molecular formula C17H10ClNO3 B1372806 2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride CAS No. 1160264-91-4

2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride

Cat. No.: B1372806
CAS No.: 1160264-91-4
M. Wt: 311.7 g/mol
InChI Key: GCHYWUOYLFJJMT-UHFFFAOYSA-N
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Description

“2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride” is a biochemical used for proteomics research . Its molecular formula is C17H10ClNO3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 311.72 . Other physical and chemical properties were not available in the search results.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Spectroscopic Study : Novel benzimidazoles and benzimidazo[1,2-a]quinolines, potentially related to 2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride, have been synthesized and studied for their crystal structure and spectroscopic characteristics. These compounds show potential as chemosensors for different cations (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).

Chemical Reactions and Derivatives

  • Formation of Derivatives : Studies on the formation of various derivatives through reactions such as nitration, sulfonation, bromination, formylation, and acylation have been conducted, which could be relevant to similar compounds like this compound (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Photocyclization and Molecular Assembly

  • Photocyclization Research : Research involving photocyclization to form complex structures may have implications for understanding the behavior of this compound and similar compounds (Gakhar, Kaur, & Gupta, 1995).

Antibacterial Properties

  • Antibacterial Activity : The study of novel series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties, which might be structurally similar to this compound, has shown promising in vitro antibacterial activity (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Fluorescent Properties

  • Fluorescent Probes Development : Some derivatives of this compound have been synthesized and studied for their fluorescent properties, suggesting potential applications as fluorescent probes (Bodke, Shankerrao, & Harishkumar, 2013).

Synthesis of Novel Derivatives

  • Synthesis of Novel Compounds : Research focusing on the synthesis of new derivatives containing 2-(1,2,4-triazol-1-yl)quinoline has been conducted, which could be relevant for understanding the chemistry of this compound (Huang, Fei, Hu, & Liu, 2015).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO3/c18-17(20)12-8-14(19-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)22-9-21-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHYWUOYLFJJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride
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2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride

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